molecular formula C18H24N2O3 B12524638 3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- CAS No. 655246-92-7

3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy-

Cat. No.: B12524638
CAS No.: 655246-92-7
M. Wt: 316.4 g/mol
InChI Key: OTQPKKUXSSJOHY-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- is a complex organic compound with a unique structure that includes a cyclobutene ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its functional groups can be modified to create derivatives that interact with specific proteins or enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of diethylamino and hydroxy groups can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions with these targets, leading to changes in their activity or function. For example, the hydroxy group may form hydrogen bonds with amino acid residues in a protein, while the diethylamino groups may interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: This compound has methoxy groups instead of diethylamino groups, leading to different chemical properties.

Uniqueness

3-Cyclobutene-1,2-dione, 3-[2,4-bis(diethylamino)phenyl]-4-hydroxy- is unique due to the presence of both diethylamino and hydroxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

655246-92-7

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

3-[2,4-bis(diethylamino)phenyl]-4-hydroxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C18H24N2O3/c1-5-19(6-2)12-9-10-13(14(11-12)20(7-3)8-4)15-16(21)18(23)17(15)22/h9-11,21H,5-8H2,1-4H3

InChI Key

OTQPKKUXSSJOHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C2=C(C(=O)C2=O)O)N(CC)CC

Origin of Product

United States

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